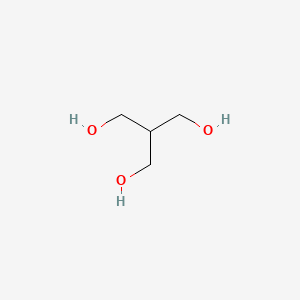

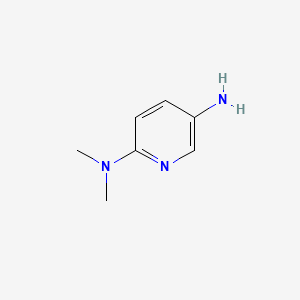

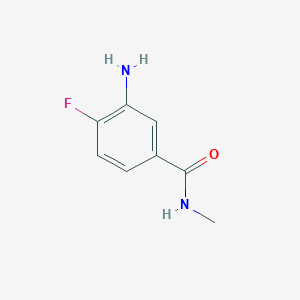

3-amino-4-fluoro-N-methylbenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Amino-4-fluoro-N-methylbenzamide is a compound that is structurally related to various benzamide derivatives with potential applications in medicinal chemistry and material science. While the specific compound is not directly studied in the provided papers, related compounds and their synthesis, molecular structure, chemical reactions, and physical and chemical properties have been explored, which can provide insights into the behavior and characteristics of 3-amino-4-fluoro-N-methylbenzamide.

Synthesis Analysis

The synthesis of related benzamide compounds involves multistep reactions, often starting with simple aromatic or heteroaromatic compounds. For instance, the synthesis of fluorescent aminonaphthalic anhydrides from N-fluorobenzamides involves a formal [4+2] cycloaddition reaction, indicating the potential for complex ring systems to be formed from benzamide derivatives . Similarly, the synthesis of an F-18 fluorobenzyl analogue of DASB from a benzamide precursor suggests that benzamide derivatives can be functionalized with various substituents, including fluorine-containing groups . These methods could potentially be adapted for the synthesis of 3-amino-4-fluoro-N-methylbenzamide.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often characterized by X-ray crystallography and supported by computational methods such as density functional theory (DFT). For example, the crystal structure of a methoxybenzamide derivative was determined, and the bond lengths and angles were compared with DFT calculations . This approach could be applied to determine the molecular structure of 3-amino-4-fluoro-N-methylbenzamide and predict its electronic properties.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including cycloadditions, substitutions, and transformations into other functional groups. The transformation of naphthalic anhydride products into naphthalimides and the condensation reactions to form indazole carboxamides are examples of the chemical versatility of benzamide compounds. These reactions could be relevant to the chemical behavior of 3-amino-4-fluoro-N-methylbenzamide.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, fluorescence, and biological activity, are influenced by their molecular structure. The fluorescent features of aminonaphthalic anhydrides and the antiproliferative activity of an indazole carboxamide derivative highlight the potential for benzamide derivatives to possess unique and useful properties. The influence of substituents on these properties is significant, as seen in the case of 3-aminobenzamide's ability to enhance the toxic effects of certain chemicals and increase sister-chromatid exchanges in cells exposed to alkylating agents .

Safety And Hazards

This compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, and may cause skin and eye irritation, as well as respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and avoiding contact with skin and eyes . Personal protective equipment should be used, and adequate ventilation should be ensured .

特性

IUPAC Name |

3-amino-4-fluoro-N-methylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2O/c1-11-8(12)5-2-3-6(9)7(10)4-5/h2-4H,10H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHANKIGJOCDPNG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC(=C(C=C1)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40649432 |

Source

|

| Record name | 3-Amino-4-fluoro-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-4-fluoro-N-methylbenzamide | |

CAS RN |

639858-50-7 |

Source

|

| Record name | 3-Amino-4-fluoro-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。